2-chloro-4-fluoro-N-(5-pyridin-2-yl-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
2-chloro-4-fluoro-N-(5-pyridin-2-yl-1,3,4-thiadiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro and fluoro substituent on the benzamide ring, along with a pyridinyl and thiadiazolyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-fluoro-N-(5-pyridin-2-yl-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps. One common route includes the following steps:
Formation of the Thiadiazole Ring: The synthesis begins with the formation of the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Pyridinyl Group: The pyridinyl group is introduced through a nucleophilic substitution reaction, where the thiadiazole intermediate reacts with a pyridine derivative.
Formation of the Benzamide Core: The final step involves the formation of the benzamide core. This is typically achieved by reacting the pyridinyl-thiadiazole intermediate with 2-chloro-4-fluorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-fluoro-N-(5-pyridin-2-yl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro substituents on the benzamide ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiadiazole and pyridinyl moieties.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) and elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like sodium borohydride or lithium aluminum hydride, are commonly used.
Coupling Reactions: Palladium catalysts, along with bases such as potassium carbonate, are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-chloro-4-fluoro-N-(5-pyridin-2-yl-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: It is explored for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is used in biological studies to understand its interaction with various biomolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-chloro-4-fluoro-N-(5-pyridin-2-yl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-fluoro-N-(5-pyridin-2-yl-1,3,4-thiadiazol-2-yl)benzamide: shares structural similarities with other benzamide derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both chloro and fluoro groups, along with the pyridinyl and thiadiazolyl moieties, allows for unique interactions with molecular targets and distinct reactivity patterns.
Properties
IUPAC Name |
2-chloro-4-fluoro-N-(5-pyridin-2-yl-1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClFN4OS/c15-10-7-8(16)4-5-9(10)12(21)18-14-20-19-13(22-14)11-3-1-2-6-17-11/h1-7H,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WATVMEHODUQSKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClFN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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